molecular formula C11H11N3O2 B8612441 N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-50-7

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B8612441
CAS No.: 125055-50-7
M. Wt: 217.22 g/mol
InChI Key: YORPSDUDGJSDFZ-UHFFFAOYSA-N
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Description

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities and potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of ethoxy methylene malonic diethyl ester with aliphatic amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of dihydrofolate reductase, leading to the disruption of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives
  • 4H-Pyrido(1,2-a)pyrimidine-4-ones
  • 4-Oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxylic acid

Uniqueness

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its N,6-dimethyl and 4-oxo substituents play a crucial role in its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

125055-50-7

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N,6-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-9-13-6-8(10(15)12-2)11(16)14(7)9/h3-6H,1-2H3,(H,12,15)

InChI Key

YORPSDUDGJSDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. while stirring and cooling by ice-salt. To this mixture, 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml chloroform are dropped at -20° C. during 10 minutes. After stirring for 5 minutes, a solution containing 2.5 g (0.08 mol) of methylamide (prepared from methylamine hydrochloride in chloroform by adding triethylamine) in 80 ml of chloroform is added dropwise to the reaction mixture at -18° C. during 30 minutes. After stirring below -10° C. for 1 hour, the reaction mixture is allowed to stand in the refrigerator overnight. Next day the reaction mixture is washed 3 times with 140 ml of 5% sodium hydrogen carbonate solution each and then with 140 ml of water. The organic phase is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue is stirred with 150 ml of 10% hydrochloric acid at room temperature for 1 hour, then the precipitated starting material, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid weighing 10 g is filtered off. The pH value of the aqueous filtrate is adjusted to 9 by adding 20% sodium hydroxide solution and then extracted 3 times with 100 ml of chloroform each. The combined organic phase is dried over anhydrous sodium sulfate and evaporated. After recrystallization of the residue from ethanol, 3.2 g (45.5%) of the name lemon-yellow product are obtained, m.p.: 208°-210° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
methylamide
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

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